molecular formula C18H16F3N3OS B2420272 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034283-04-8

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2420272
CAS No.: 2034283-04-8
M. Wt: 379.4
InChI Key: FZOCAFBUVIEKHA-UHFFFAOYSA-N
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Description

“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide” is a synthetic organic compound that features a thiophene ring, a pyrazole ring, and a trifluoromethyl-substituted phenyl group

Scientific Research Applications

This compound could have several applications:

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Thiophene Substitution: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the pyrazole ring or the acetamide group, potentially yielding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring, especially at positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, modulating their activity.

    Material Science: In materials, it could influence properties like conductivity or fluorescence through its electronic structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-methylphenyl)acetamide
  • N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-chlorophenyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide” can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability, which may enhance its biological activity or material properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS/c19-18(20,21)15-3-1-13(2-4-15)11-17(25)22-7-9-24-8-5-16(23-24)14-6-10-26-12-14/h1-6,8,10,12H,7,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOCAFBUVIEKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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